Hydrogen Bond Donor/Acceptor Capacity Differentiation vs. 6-Phenylpyridazine Analogs (Shaldam 2024 Series)
The 6-acetamido substituent on the pyridazine ring of the target compound introduces an additional hydrogen bond donor (acetamido NH) and acceptor (acetamido C=O) compared to the 6-phenyl substitution found in the Shaldam et al. (2024) series (compounds 4a–n). The core scaffold 2-((6-acetamidopyridazin-3-yl)thio)acetamide has a computed HBD count of 2 and HBA count of 5, versus a hypothetical 6-phenyl analog which would lack one HBD and one HBA [1]. In the Shaldam series, the lead compound 4l (6-phenyl-substituted) achieved 64.95% telomerase inhibition and 79% growth inhibition in vitro [2]. The presence of the acetamido group in the target compound is predicted to alter the hydrogen bonding interaction map with biological targets such as telomerase and JAK1, though direct comparative binding data remain unavailable.
| Evidence Dimension | Hydrogen bond donor/acceptor count (computed from core scaffold) |
|---|---|
| Target Compound Data | HBD = 2 (acetamido NH + terminal amide NH); HBA = 5 (acetamido C=O + terminal amide C=O + pyridazine N + thioether S + ethoxy O). Core scaffold XLogP3-AA = -0.9. |
| Comparator Or Baseline | Shaldam series 4a–n (6-phenylpyridazin-3-yl core): HBD = 1 (terminal amide NH only); HBA = 4. Lead compound 4l telomerase inhibition = 64.95%; growth inhibition = 79%. |
| Quantified Difference | ΔHBD = +1; ΔHBA = +1 relative to 6-phenyl core. Quantitative binding/activity data for target compound not available vs. 4l (64.95% telomerase inhibition). |
| Conditions | Computed physicochemical descriptors (PubChem 2021.05.07); biological data for 4l from in vitro telomerase assay and cellular growth inhibition (Shaldam et al. 2024). |
Why This Matters
The additional hydrogen bonding capacity of the 6-acetamido group provides a structurally rational basis for differentiated target engagement, making this compound a distinct chemical probe that cannot be functionally replaced by 6-phenylpyridazine analogs without direct comparative testing.
- [1] PubChem. 2-((6-Acetamidopyridazin-3-yl)thio)acetamide — Computed Properties. PubChem CID 42138897. Accessed 2026-04-30. View Source
- [2] Shaldam MA, et al. Muti-target rationale design of novel substituted N-phenyl-2-((6-phenylpyridazin-3-yl)thio)acetamide candidates as telomerase/JAK1/STAT3/TLR4 inhibitors: In vitro and in vivo investigations. Bioorg Chem. 2024 Dec;153:107843. PMID: 39332072. View Source
